molecular formula C11H8Br2O2 B1396983 1,4-Dibromo-3-methoxynaphthalen-2-ol CAS No. 1335113-07-9

1,4-Dibromo-3-methoxynaphthalen-2-ol

Cat. No. B1396983
M. Wt: 331.99 g/mol
InChI Key: JSEYBJXZSRIZSK-UHFFFAOYSA-N
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Description

“1,4-Dibromo-3-methoxynaphthalen-2-ol” is a chemical compound with the CAS Number: 1335113-07-9 . Its molecular formula is C11H8Br2O2 .


Molecular Structure Analysis

The InChI code for “1,4-Dibromo-3-methoxynaphthalen-2-ol” is 1S/C11H8Br2O2/c1-15-11-9 (13)7-5-3-2-4-6 (7)8 (12)10 (11)14/h2-5,14H,1H3 .


Physical And Chemical Properties Analysis

The molecular weight of “1,4-Dibromo-3-methoxynaphthalen-2-ol” is 331.99 . The melting point is reported to be between 149 - 152 degrees Celsius .

Scientific Research Applications

  • Regioselectivity and Reactions of Related Compounds : Methoxydehydrobenzenes, including compounds similar to 1,4-Dibromo-3-methoxynaphthalen-2-ol, exhibit highly regioselective cycloadditions with furans. These adducts can undergo mild acid-catalyzed hydrolysis, leading to various naphthalene derivatives with potential applications in organic synthesis (Baker et al., 1991).

  • Catalytic Methylation Applications : The catalytic methylation of 2-naphthol, closely related to 1,4-Dibromo-3-methoxynaphthalen-2-ol, using greener agents like dimethyl carbonate, demonstrates its significance in producing important intermediates for pharmaceuticals such as naproxen (Yadav & Salunke, 2013).

  • Synthesis and Crystallography : The synthesis and X-ray diffraction characterization of compounds structurally similar to 1,4-Dibromo-3-methoxynaphthalen-2-ol, like 1-acetoxy-3-ethoxy carbonyl-4-(4-methoxy)phenyl-7-methoxynaphthalene, provide insights into the structural aspects of these naphthalene derivatives (Singh, 2013).

  • Hydroxylation Processes : Studies on the hydroxylation of compounds similar to 1,4-Dibromo-3-methoxynaphthalen-2-ol, like 2-(1-hydroxyalkyl)naphthalenes, shed light on the potential of these compounds in organic synthesis and chemical transformations (Tanoue et al., 1988).

  • Reaction with Dibromocarbene : The reaction of dibromocarbene with aromatic ethers, including methoxynaphthalenes, highlights the reactivity of these compounds and their potential applications in producing various brominated derivatives (Saraf, 1969).

  • Shape-Selective Acylation : Research on the shape-selective acylation of 2-methoxynaphthalene over specific catalysts like ITQ-17 shows the potential of using similar compounds in selective chemical reactions (Botella et al., 2003).

  • Liquid Chromatography Applications : The use of methoxynaphthalene derivatives as fluorogenic labeling agents for high-performance liquid chromatography (HPLC) of thiols indicates the utility of these compounds in analytical chemistry (Gatti et al., 1990).

  • Photomerocyanine Formation : Studies on the formation of photomerocyanine from methoxynaphthalene derivatives suggest their potential in photochemical applications (Aiken et al., 2014).

  • Synthesis of Anti-inflammatory Agents : The synthesis of 2-methoxynaphthalene derivatives for potential anti-inflammatory applications demonstrates the medicinal chemistry relevance of these compounds (Cavrini et al., 1982).

  • Reductive Cycloreversion Studies : Research on the cycloreversion of oxetanes using methoxynaphthalene as an electron-transfer photosensitizer provides insights into the role of these compounds in photochemical processes (Pérez-Ruíz et al., 2003).

Safety And Hazards

The safety information available indicates that this compound may be a hazard. The GHS pictograms indicate a signal word of "Warning" .

properties

IUPAC Name

1,4-dibromo-3-methoxynaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Br2O2/c1-15-11-9(13)7-5-3-2-4-6(7)8(12)10(11)14/h2-5,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSEYBJXZSRIZSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C(=C1O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001296602
Record name 2-Naphthalenol, 1,4-dibromo-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001296602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dibromo-3-methoxynaphthalen-2-ol

CAS RN

1335113-07-9
Record name 2-Naphthalenol, 1,4-dibromo-3-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1335113-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Naphthalenol, 1,4-dibromo-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001296602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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